REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[C:13]([O:12][C:9]1[CH:10]=[CH:11][C:2]([Br:1])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5])(=[O:15])[CH3:14]
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
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BrC1=C(C(=O)OC)C=C(C=C1)O
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The mixture was stirred at ambient temperature for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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ADDITION
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Details
|
ethyl acetate was added
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Type
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WASH
|
Details
|
The mixture was washed with saturated NH4Cl(aq)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=CC(=C(C(=O)OC)C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |